molecular formula C16H16F2N2O3S B7115459 N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide

Cat. No.: B7115459
M. Wt: 354.4 g/mol
InChI Key: CLZYRFWKVWKVFN-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring attached to a difluorophenyl group, a methoxypyridine moiety, and a sulfonamide functional group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c1-23-11-8-12(10-19-9-11)24(21,22)20-16(6-3-7-16)15-13(17)4-2-5-14(15)18/h2,4-5,8-10,20H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZYRFWKVWKVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S(=O)(=O)NC2(CCC2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between organoboron compounds and halides . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorophenyl and methoxypyridine moieties can interact with hydrophobic and aromatic regions of proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-difluorophenyl)cyclobutyl]-5-methoxypyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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